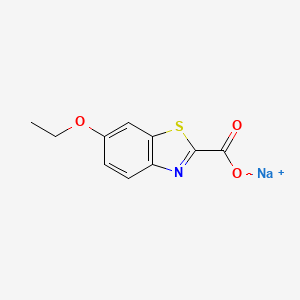

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Description

Properties

IUPAC Name |

sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPSPFFCUURJHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 2-amino-6-ethoxybenzothiazole or a closely related precursor. This compound can be derived via substitution reactions on 2-aminobenzothiazole or through ring closure reactions involving cysteine derivatives and quinones.

The ethoxy group at position 6 is introduced either by direct alkylation of a 6-hydroxy precursor or by starting with 6-ethoxy-substituted intermediates.

Formation of the Benzothiazole Ring

A common approach involves the Michael addition of cysteine esters to quinones, followed by oxidation and ring contraction to form the benzothiazole core with the desired substituents.

For example, the reaction of 1,4-benzoquinone with cysteine ethyl ester hydrochloride produces hydroquinone intermediates, which upon oxidation with potassium ferricyanide and acid-mediated ring contraction yield 6-hydroxybenzothiazole-2-carboxylate esters. These esters can be further alkylated to introduce the ethoxy group at the 6-position.

Alkylation to Introduce the Ethoxy Group

Alkylation of 6-hydroxybenzothiazole-2-carboxylate esters with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of bases such as potassium carbonate and catalytic potassium iodide leads to the formation of 6-ethoxy derivatives.

This step is typically performed under reflux conditions in polar aprotic solvents to enhance reaction efficiency.

Hydrolysis and Formation of Sodium Salt

The ester group at the 2-position is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous or alcoholic medium) to yield the corresponding carboxylic acid.

Neutralization with sodium hydroxide converts the acid to the sodium salt, Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate .

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Michael addition | 1,4-Benzoquinone + cysteine ethyl ester hydrochloride | Room temp to reflux | Several hours | Formation of hydroquinone intermediate |

| Oxidation and ring contraction | Potassium ferricyanide, acidic medium | Acidic, reflux | Few hours | Benzothiazole ring formation |

| Alkylation (ethoxy introduction) | Ethyl halide, K2CO3, KI catalyst, polar aprotic solvent | Reflux (~80-100°C) | 6-12 hours | Formation of 6-ethoxybenzothiazole ester |

| Hydrolysis and salt formation | NaOH aqueous/alcoholic solution | 60-90°C | 2-6 hours | Hydrolysis to acid and conversion to sodium salt |

Alternative Synthetic Routes and Insights

Ring Opening and Cyclization : Some methods start from 2-aminobenzothiazole derivatives treated with sodium hydroxide in anhydrous alcohol solvents (e.g., ethylene glycol monoethyl ether) at elevated temperatures (120-160 °C) to open and reclose rings, facilitating substitution and formation of hydroxy or ethoxy groups at the 6-position. Subsequent acid treatment cyclizes intermediates to the hydroxybenzothiazole, which can be alkylated to the ethoxy derivative.

Diazotization and Substitution : Another approach involves diazotization of 2-amino-6-methoxybenzothiazole, followed by halogenation (e.g., bromination), cyanide substitution, and hydrolysis steps to introduce carboxylate groups. Although this route is more common for hydroxy derivatives, it can be adapted to ethoxy analogs by modifying the alkoxy substituent.

Use of Alkali Metal Hydroxides : Sodium hydroxide is preferred for hydrolysis and salt formation due to its efficiency and availability. Potassium or barium hydroxides can also be used with comparable yields.

Research Findings and Yield Data

High yields (above 90%) of 2-hydroxybenzothiazole derivatives have been reported when using sodium hydroxide in anhydrous alcohol solvents with controlled water content (<2.5% by weight), ensuring minimal side reactions.

Alkylation reactions to form ethoxy derivatives typically achieve yields of 70-85%, depending on reaction time and solvent choice.

Hydrolysis and salt formation steps are efficient, with near-quantitative conversion to sodium salts under optimized conditions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield Range (%) | Remarks |

|---|---|---|---|---|---|

| Benzothiazole ring formation | Cysteine ester + quinone + oxidation + acid | RT to reflux | Several hours | 80-95 | Michael addition and ring contraction |

| Alkylation to introduce ethoxy group | Ethyl halide + K2CO3 + KI catalyst | 80-100 °C | 6-12 hours | 70-85 | Reflux in polar aprotic solvents |

| Hydrolysis to acid | NaOH aqueous/alcoholic solution | 60-90 °C | 2-6 hours | 90-98 | Followed by neutralization to sodium salt |

| Salt formation | Neutralization with NaOH | Ambient to 90 °C | 1-3 hours | Quantitative | Produces sodium 6-ethoxybenzothiazole-2-carboxylate |

Chemical Reactions Analysis

Types of Reactions

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Solubility: The sodium carboxylate group in the target compound confers high water solubility, whereas ester derivatives (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) exhibit higher lipid solubility .

- Stability : Sodium salts are generally more stable against hydrolysis than ester derivatives. The ethoxy group’s larger size compared to methoxy may slow oxidative metabolism .

- Reactivity: Bromo-substituted analogues (e.g., sodium 6-bromo-1,3-benzothiazole-2-carboxylate) are valuable intermediates in palladium-catalyzed reactions, whereas amino or methyl substituents modulate electronic effects for targeted bioactivity .

Research Findings

- Substituent Position : Evidence from benzothiadiazole derivatives (e.g., 6-ethoxy-7-nitro-1,2,3-benzothiadiazole) indicates that substituent position critically affects bioactivity. A nitro group at position 7 reduces synergistic activity by 20-fold compared to position 6 . This underscores the importance of substituent placement in benzothiazole design.

- Synthetic Routes : The target compound’s synthesis likely parallels methods for ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, involving carboxylation and salt formation steps .

Biological Activity

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C10H8NNaO3S

- Structural Features :

- Ethoxy group at the 6th position

- Carboxylate group at the 2nd position

This unique substitution pattern enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

This compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Enterococcus faecalis | 8 μg/mL |

| Escherichia coli | Moderate effects |

| Pseudomonas aeruginosa | Moderate effects |

The compound's mechanism of action likely involves interference with microbial metabolic pathways, potentially disrupting cell wall synthesis or inhibiting essential enzymes necessary for bacterial growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Biofilm Disruption : It has shown potential in preventing biofilm formation in bacterial cultures, which is crucial for treating persistent infections .

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of this compound against multiple strains. The findings indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values suggesting strong antibacterial potential against resistant strains like MRSA . -

Comparative Analysis :

In comparison with other benzothiazole derivatives, this compound demonstrated superior solubility and reactivity due to its unique functional groups. This compound was assessed alongside derivatives such as 6-methoxy-1,3-benzothiazole-2-carboxylate, which also exhibited antimicrobial properties but with lesser efficacy in certain cases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; inhibits growth and biofilm formation |

| Antifungal | Potential antifungal properties; further studies needed to establish efficacy |

| Drug Development | Investigated as a lead compound for developing new antibiotics and antifungal agents |

Q & A

(Basic) What are the established synthetic routes for Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate, and how is its purity validated?

The synthesis typically involves reacting 6-ethoxy-1,3-benzothiazole-2-carboxylic acid with sodium hydroxide in an aqueous medium, followed by crystallization for isolation . For analogous sodium carboxylates (e.g., bromo-substituted derivatives), reaction conditions like pH (~10–12) and temperature (60–80°C) are critical for yield optimization . Purity validation employs:

- HPLC : To quantify residual reactants and byproducts.

- NMR spectroscopy : To confirm structural integrity (e.g., ethoxy group presence at C6 via δ~1.4 ppm triplet for CH3 and δ~4.1 ppm quartet for OCH2).

- Elemental analysis : To verify sodium content (±0.5% theoretical).

(Advanced) How does the ethoxy substituent influence regioselective reactivity in nucleophilic substitution reactions?

The ethoxy group at C6 acts as an electron-donating group, directing electrophilic attacks to the C4/C5 positions of the benzothiazole ring. For example, bromination under acidic conditions may yield 4-bromo derivatives, while nitration targets C5 . Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via kinetic monitoring (e.g., LC-MS) is recommended to resolve competing pathways.

(Basic) What analytical techniques are used to characterize crystal structures of sodium benzothiazole carboxylates?

- Single-crystal X-ray diffraction (SCXRD) : SHELXL (SHELX suite) refines structures, leveraging high-resolution data (R-factor < 5%) to resolve sodium coordination and hydrogen-bonding networks .

- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data (e.g., Mercury software).

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states.

(Advanced) How do structural modifications (e.g., ethoxy vs. bromo/methoxy) alter biological activity in benzothiazole derivatives?

- Antimicrobial activity : Bromo-substituted derivatives (e.g., Sodium 6-bromo-1,3-benzothiazole-2-carboxylate) show MIC values of 30–50 µg/mL against S. aureus , while methoxy analogues exhibit reduced potency due to lower electrophilicity. Ethoxy groups may enhance membrane permeability via lipophilicity (logP ~1.8 vs. ~1.2 for methoxy).

- Anticancer activity : Ethoxy derivatives could disrupt topoisomerase II activity, as seen in structurally similar imidazothiazoles . Comparative SAR studies using MTT assays on cancer cell lines (e.g., MCF-7) are advised.

(Advanced) What methodological challenges arise in studying aqueous stability and solubility of this compound?

- pH-dependent hydrolysis : The ethoxy group may undergo cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions. Stability assays (HPLC monitoring at 25°C, 37°C) are critical for buffer selection.

- Solubility optimization : Sodium salts enhance water solubility (>50 mg/mL), but aggregation in high-ionic-strength solutions (e.g., PBS) may occur. Dynamic light scattering (DLS) can detect nanoparticle formation.

(Advanced) How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., E. coli dihydrofolate reductase). The carboxylate group may form salt bridges with Arg residues .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA).

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize aqueous waste with dilute HCl before transferring to hazardous waste containers .

(Advanced) How can contradictory bioactivity data between similar derivatives be resolved?

- Dose-response profiling : Compare IC50 values across multiple cell lines to rule out cell-type specificity.

- Metabolite analysis (LC-MS/MS) : Identify active metabolites (e.g., hydrolyzed carboxylate) that may contribute to observed effects.

- Target engagement assays : Use SPR or ITC to measure direct binding to purported targets (e.g., kinases) .

(Advanced) What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., ethoxy cleavage).

- DoE (Design of Experiments) : Screen variables (pH, temp, stoichiometry) via response surface methodology (RSM). For example, a 2^3 factorial design can identify interactions between NaOH concentration and reaction time .

(Advanced) How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.